tert-butyl N-(furan-2-ylmethyl)carbamate
Overview
Description
The compound tert-butyl N-(furan-2-ylmethyl)carbamate is a chemical entity that is part of a broader class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is N-protected, which is a common strategy in organic synthesis to protect the amine functionality from unwanted reactions.
Synthesis Analysis
The synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate is not directly described in the provided papers. However, tert-butyl N-hydroxycarbamate, a related compound, has been synthesized from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . This method could potentially be adapted for the synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate by using a furan-2-ylmethyl aldehyde as the starting material.
Molecular Structure Analysis
The molecular structure and vibrational spectra of a similar compound, tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated using Hartree-Fock (HF) and density functional theory (DFT) calculations . These computational methods could be applied to tert-butyl N-(furan-2-ylmethyl)carbamate to predict its molecular structure and properties. The optimized bond lengths and angles obtained from these methods can be compared with experimental values to validate the computational model.
Chemical Reactions Analysis
Carbamates, including tert-butyl N-(furan-2-ylmethyl)carbamate, can participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally related to tert-butyl N-(furan-2-ylmethyl)carbamate, have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . This indicates that tert-butyl N-(furan-2-ylmethyl)carbamate could potentially be used as a building block in organic synthesis, particularly in reactions where the protection of the amine group is advantageous.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-(furan-2-ylmethyl)carbamate can be inferred from related compounds. For example, the vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were studied using HF and DFT calculations, and optimal uniform scaling factors were determined for the vibrational frequencies . These properties are important for understanding the behavior of the compound under different conditions and can be used to predict its reactivity and stability.
Scientific Research Applications
Chemical Synthesis and Reactions
Tert-butyl N-(furan-2-ylmethyl)carbamate plays a significant role in chemical synthesis. It is used in the preparation and Diels–Alder reaction of a 2‐Amido substituted furan. This involves complex chemical reactions and rearrangements, showcasing its versatility in organic chemistry (Padwa, Brodney, & Lynch, 2003). Additionally, it serves as a key component in the synthesis of saccharin-based antagonists for the interferon signaling pathway, demonstrating its potential in medicinal chemistry (Csakai et al., 2014).
Lithiation and Alkylation Processes
In the context of lithiation, tert-butyl N-(furan-2-ylmethyl)carbamate is used for the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives. This process is critical for the development of various pharmaceuticals and chemical intermediates (Smith et al., 2013).
Crystal Structure Analysis
The compound also finds application in crystallography. Studies on its crystal structures, such as in chlorodiacetylene and iododiacetylene derivatives, provide insights into hydrogen and halogen bonding, which are essential for understanding molecular interactions and designing new materials (Baillargeon et al., 2017).
Catalytic Reactions
It is involved in Rhodium(I)-catalyzed nucleophilic ring-opening reactions. These reactions are crucial for the synthesis of highly functionalized hexahydro-1H-indol-2(3H)-one derivatives, which have applications in pharmaceuticals and agrochemicals (Padwa & Wang, 2006).
properties
IUPAC Name |
tert-butyl N-(furan-2-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDWSJNJRPUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(furan-2-ylmethyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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